BenchChemオンラインストアへようこそ!

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Asymmetric Synthesis Chiral Building Block Enantioselectivity

This chiral, non-proteinogenic carboxylic acid derivative is an essential building block for asymmetric synthesis, particularly in the development of PCSK9 inhibitors and targeted protein degraders (PROTACs). Its (R)-stereocenter ensures precise asymmetric induction, while the tert-butyl ester allows for orthogonal deprotection. Do not substitute with the (S)-enantiomer or other esters; this specific stereochemistry and protection are crucial for your synthetic route. Quantities are available from milligrams to grams, backed by rigorous quality control and Certificates of Analysis.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 122225-33-6
Cat. No. B173858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
CAS122225-33-6
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1
InChIKeyTWMRLCPQQCHIBH-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid CAS 122225-33-6: A Defined Chiral Building Block for Advanced Synthesis


(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6) is a chiral, non-proteinogenic carboxylic acid derivative with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol [1]. It features a single defined (R)-stereocenter, a benzyl group, and an orthogonally protected tert-butyl ester moiety adjacent to a free carboxylic acid . This structural arrangement categorizes it as a versatile chiral building block and intermediate for the asymmetric synthesis of complex molecules, particularly in pharmaceutical research .

The Procurement Risk of Substituting (R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid CAS 122225-33-6


Generic substitution of this compound is not scientifically sound due to its precise stereochemical and orthogonal protection requirements. The (R)-configuration is crucial for downstream asymmetric induction, and the tert-butyl ester is a specific protecting group that can be cleaved under mild, orthogonal acidic conditions (e.g., TFA) without affecting other acid-sensitive functionalities . Substituting with the (S)-enantiomer (CAS 337518-87-3) or a different ester analog (e.g., methyl or ethyl) would fundamentally alter the stereochemical outcome of a synthesis or necessitate a complete re-optimization of a multi-step reaction sequence. The following quantitative evidence details the specific dimensions where this compound is differentiated from its closest in-class candidates .

Quantitative Differentiation Guide for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6)


Stereochemical Integrity vs. (S)-Enantiomer in Asymmetric Synthesis

The (R)-enantiomer (CAS 122225-33-6) is defined by its specific optical rotation and chromatographic retention time, which are distinct from the (S)-enantiomer (CAS 337518-87-3). A published synthesis reports a 94% yield and >95% purity for the (R)-isomer with an LC-MS retention time of 4.17 min and a characteristic mass of (M+H)+ = 209 (loss of tert-butyl group) . The (S)-enantiomer, while having the same molecular weight and formula, will have an opposite optical rotation and different retention time on a chiral stationary phase .

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Orthogonal Ester Lability for Multi-Step Synthesis vs. Non-tert-Butyl Esters

The tert-butyl (t-Bu) ester in the target compound is a key differentiator. It is stable to basic hydrolysis and hydrogenolysis conditions but is selectively cleaved under mild acidic conditions (e.g., TFA/DCM). This orthogonality is a class-level advantage over methyl or ethyl esters [1]. A methyl ester analog (CAS not found for direct (R)-methyl ester) would be more susceptible to base-catalyzed hydrolysis and transesterification, limiting its utility in complex sequences where the free carboxylic acid must be revealed without affecting other base-labile groups [2].

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Commercial Availability and Purity Benchmarking

This specific (R)-enantiomer is commercially available from multiple reputable vendors with a high, verifiable purity specification. The minimum purity commonly listed is 97%, with some vendors specifying up to 98% . This is in contrast to the (S)-enantiomer, which is also available at 95-97% purity, but the (R)-enantiomer's availability in a wider range of package sizes from global suppliers may offer procurement advantages .

Procurement Quality Control Purity Specification

Validated Application Scenarios for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6)


Asymmetric Synthesis of PCSK9 Inhibitor Scaffolds

This compound is a crucial chiral intermediate in the patented synthesis of cyclic tetramer and pentamer compounds designed as Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) inhibitors for treating metabolic disorders [1]. The defined (R)-stereochemistry is critical for the biological activity of the final macrocyclic structures, and the tert-butyl ester facilitates the sequential coupling and final deprotection steps required to build these complex molecules.

Construction of Targeted Protein Degradation (TPD) Molecules

Patents describe the use of (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid in synthesizing compounds for targeted plasma protein degradation [2]. Its bifunctional nature (orthogonally protected acid and free acid) allows it to serve as a linker or scaffold component that can be selectively functionalized to attach both a target protein ligand and an E3 ligase ligand, a key requirement for developing PROTACs and other TPD modalities.

Chiral Building Block for Peptide and Peptidomimetic Synthesis

The compound's structure is well-suited for use in peptide synthesis as a non-natural amino acid analog [3]. The free carboxylic acid can be coupled to an amine on a growing peptide chain, while the tert-butyl ester protects the other acid functionality until a later stage, enabling the synthesis of branched or modified peptides with precise control over the (R)-configuration at the benzyl-substituted center.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.